![molecular formula C9H8BrCl B2397223 4-Bromo-6-chloro-2,3-dihydro-1H-indene CAS No. 1781866-84-9](/img/structure/B2397223.png)
4-Bromo-6-chloro-2,3-dihydro-1H-indene
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Overview
Description
“4-Bromo-6-chloro-2,3-dihydro-1H-indene” is a chemical compound with the CAS Number: 1781866-84-9 . It has a molecular weight of 231.52 . The IUPAC name for this compound is 4-bromo-6-chloro-2,3-dihydro-1H-indene . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “4-Bromo-6-chloro-2,3-dihydro-1H-indene” is 1S/C9H8BrCl/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5H,1-3H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-Bromo-6-chloro-2,3-dihydro-1H-indene” is a liquid at room temperature . It has a molecular weight of 231.52 .Scientific Research Applications
Chemical Synthesis
“4-Bromo-6-chloro-2,3-dihydro-1H-indene” is often used as a building block in chemical synthesis . Its unique structure allows it to participate in a variety of reactions, making it a versatile tool for chemists.
Catalyst
This compound has been used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives . These derivatives have a wide range of applications in medicinal chemistry and materials science.
Material Science
In material science, “4-Bromo-6-chloro-2,3-dihydro-1H-indene” could be used in the development of new materials . Its unique properties could contribute to the creation of materials with novel characteristics.
Analytical Chemistry
“4-Bromo-6-chloro-2,3-dihydro-1H-indene” can be used in analytical chemistry as a standard or reference compound . Its well-defined structure and properties make it ideal for this purpose.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Mechanism of Action
Target of Action
This compound belongs to the class of indene derivatives, which have been found to interact with various biological targets, but specific interactions for this compound need further investigation .
Mode of Action
Indene derivatives have been known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, and modulating signal transduction pathways .
Biochemical Pathways
Indene derivatives have been implicated in a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .
Pharmacokinetics
The compound is a solid at room temperature, suggesting it may have different bioavailability and pharmacokinetic properties compared to liquid compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-6-chloro-2,3-dihydro-1H-indene. For instance, the compound should be stored at room temperature for optimal stability . Other factors such as pH, presence of other compounds, and specific cellular environments may also impact its action and efficacy.
properties
IUPAC Name |
4-bromo-6-chloro-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDPLEFLDMABKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloro-2,3-dihydro-1H-indene |
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